molecular formula C12H22N2O8 B11831906 methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11831906
M. Wt: 322.31 g/mol
InChI Key: ZMDZZRXJBOYKOH-AGNBLMTLSA-N
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Description

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a highly functionalized tetrahydropyran derivative with a complex stereochemical configuration. This compound features:

  • A tetrahydropyran (THP) ring system with 2S,4S,5R,6R stereochemistry.
  • Substituents including acetamido (C5), amino (C4), hydroxy (C2), and a trihydroxypropyl side chain (C6).
  • A methyl ester group at the C2 position.

This molecule is structurally related to sialic acid derivatives and glycosidase inhibitors, as evidenced by its acetamido and amino groups, which are critical for interactions with biological targets such as enzymes or receptors . Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., compound 6 in , which shares a similar THP backbone but differs in substituents) .

Properties

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C12H22N2O8/c1-5(16)14-8-6(13)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-15/h6-10,15,17-18,20H,3-4,13H2,1-2H3,(H,14,16)/t6-,7+,8+,9+,10+,12-/m0/s1

InChI Key

ZMDZZRXJBOYKOH-AGNBLMTLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylate core, followed by the introduction of the acetamido, amino, and hydroxy groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, ammonia, and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of hydroxy groups results in carbonyl compounds, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of amino, acetamido, and trihydroxypropyl groups. Below is a comparison with structurally related tetrahydropyran derivatives:

Compound Name (Reference) Key Substituents Stereochemistry Functional Differences Applications/Notes
Target Compound C4: NH₂; C5: Acetamido; C6: (1R,2R)-1,2,3-trihydroxypropyl 2S,4S,5R,6R Unique amino and trihydroxypropyl groups Potential glycosidase inhibition or sialic acid mimicry
Compound 6 () C4: OH; C5: Acetamido; C6: (1R,2R)-1,2,3-trihydroxypropyl 3R,4S Lacks amino group at C4; hydroxyl at C4 instead Intermediate in sialic acid vaccine synthesis
Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate () C2: Amino; THP ring N/A Simpler structure without trihydroxypropyl or acetamido groups Protein building block; medicinal chemistry
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate () C2: Acetoxymethyl; C6: Phenylthio 2R,3R,4S,5R,6S Thioether and acetylated hydroxyls Anticancer and antiviral activities
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate () C3–C5: Benzyloxy; C6: OH 2S,3S,4S,5R,6S Benzyl-protected hydroxyls Glycosylation reactions; synthetic intermediate

Data Table: Key Physicochemical Properties

Property Target Compound (Inferred) Compound 6 () Compound
Molecular Formula C₁₃H₂₃N₂O₉ (estimated) C₁₃H₂₂N₁O₉ C₂₀H₂₂O₈S
Molecular Weight ~375 g/mol 347.3 g/mol 422.4 g/mol
Key Functional Groups NH₂, Acetamido, Trihydroxypropyl OH, Acetamido, Trihydroxypropyl Phenylthio, Acetoxy
Stereochemical Complexity High (4 chiral centers) Moderate (3 chiral centers) High (5 chiral centers)

Biological Activity

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C₁₂H₂₂N₂O₈, with a molecular weight of approximately 322.31 g/mol. It contains several functional groups including:

  • Acetamido Group : Contributes to antimicrobial and antioxidant activities.
  • Hydroxyl Groups : Enhance solubility and reactivity.
  • Carboxylate Moiety : Involved in various biochemical interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits the following biological activities:

  • Antimicrobial Activity : The presence of acetamido and hydroxyl groups suggests potential effectiveness against various microbial strains.
  • Antioxidant Properties : The compound may scavenge free radicals due to its multiple hydroxyl groups.
  • Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties which warrant further investigation for this compound.

Comparative Analysis

To better understand the biological activity of the target compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Target CompoundAcetamido, Hydroxyl GroupsAntimicrobial, Antioxidant
AcetaminophenAcetamido GroupAnalgesic
N-acetylcysteineAcetamido GroupAntioxidant
DexamethasoneHydroxyl GroupsAnti-inflammatory

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological activities not present in the other compounds listed.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action for this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that derivatives of the tetrahydropyran structure exhibited significant inhibition against Gram-positive bacteria. The presence of acetamido groups was crucial for enhancing activity against resistant strains .
  • Antioxidant Potential :
    • Research indicated that compounds with multiple hydroxyl groups can effectively reduce oxidative stress in cellular models. The target compound's structure suggests it may similarly protect against oxidative damage .
  • Inflammation Modulation :
    • Investigations into similar acetamido compounds have shown promise in modulating inflammatory pathways. Further studies are needed to assess whether this compound can influence these pathways .

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